Actinobolin
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Overview
Description
Actinobolin is an antibiotic compound with the molecular formula C₁₃H₂₀N₂O₆ . It was first isolated in 1959 from cultures of the bacterium Streptomyces griseoviridus var. atrofaciens . This compound is known for its unique carbon skeleton and biological activity, although it has limited use as an antibiotic due to poor absorption through the stomach wall .
Preparation Methods
The synthesis of actinobolin has been a subject of interest due to its complex structure. Several synthetic routes have been developed:
Ohno’s Synthesis: This method involves a retrosynthetic analysis followed by a series of chemical reactions to construct the this compound molecule.
Kozikowski’s Synthesis: Another approach that uses a different retrosynthetic pathway and synthetic studies.
Danishefsky’s Synthesis: This method also involves retrosynthesis and a series of chemical reactions.
Weinreb’s Synthesis: A synthetic route that includes retrosynthesis and specific chemical transformations.
Fraser-Reid’s Synthesis: This method involves a detailed retrosynthetic analysis and subsequent synthesis.
Chemical Reactions Analysis
Actinobolin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include Raney Nickel , Lithium Aluminum Hydride , and Triethyl Orthoformate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Actinobolin has several scientific research applications:
Mechanism of Action
Actinobolin exerts its effects by inhibiting protein synthesis. It targets the ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to other antibiotics that target bacterial ribosomes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Actinobolin is often compared with bactobolin , another antibiotic with a similar structure. Bactobolin has shown enhanced antitumor activity compared to this compound and is also active against leukemias . The unique C-3 center of bactobolin presents special challenges in its synthesis, making it a compound of interest for synthetic chemists .
Other similar compounds include various antibiotics produced by Streptomyces species, which share structural and functional similarities with this compound .
Conclusion
This compound is a fascinating compound with a unique structure and diverse scientific research applications. Its complex synthesis and chemical reactivity make it a subject of ongoing interest in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
24397-89-5 |
---|---|
Molecular Formula |
C13H20N2O6 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide |
InChI |
InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19)/t4-,5+,7+,9+,10-,11-/m0/s1 |
InChI Key |
PQVQBAAWCOTEBG-NSVWQLETSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]2[C@H]([C@@H](CC(=C2C(=O)O1)O)O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N |
Related CAS |
31327-55-6 (sulfate) 88549-75-1 (hydrochloride salt/solvate) |
Origin of Product |
United States |
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